molecular formula C16H20BNO3 B13674616 6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B13674616
M. Wt: 285.1 g/mol
InChI Key: GVHAHBYEFMOXSE-UHFFFAOYSA-N
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Description

6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group and a boronic ester group. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated quinoline with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a quinoline ring and a boronic ester group. This combination imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

6-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-12(19-5)9-11-7-6-8-18-14(11)13/h6-10H,1-5H3

InChI Key

GVHAHBYEFMOXSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)OC

Origin of Product

United States

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